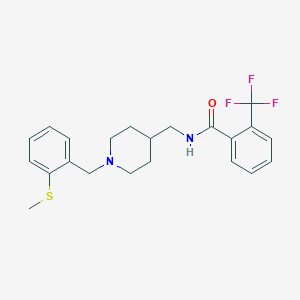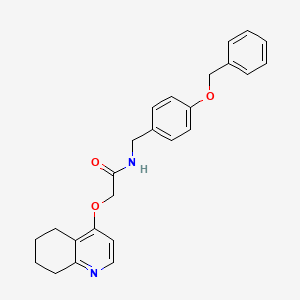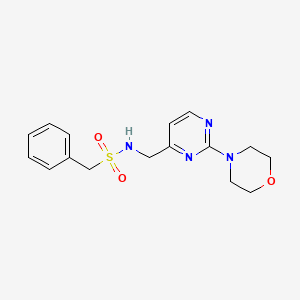
N-((2-morpholinopyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the pyrimidine and morpholine rings, as well as the sulfonamide group. These functional groups can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research indicates that compounds with a morpholine group, such as 4-(Phenylsulfonyl) morpholine, exhibit significant antimicrobial and modulating activities. These compounds have been studied for their efficacy against a variety of microorganisms, including standard and multi-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungal strains such as Candida albicans. The modulation of antibiotic activity, particularly in combination with other antimicrobial agents, has shown promising results in enhancing the effectiveness against resistant strains (Oliveira et al., 2015).
Applications in Parkinson's Disease
The compound has been explored for its potential use in imaging LRRK2 enzyme activity in Parkinson's disease through the synthesis of new PET agents. The synthesis of these agents aims at providing a tool for the non-invasive study of LRRK2 enzyme activity in vivo, which is crucial for understanding the pathophysiology of Parkinson's disease and for the development of targeted therapeutics (Wang et al., 2017).
Inhibition of Carbonic Anhydrases
Aromatic sulfonamide inhibitors, including compounds with morpholine groups, have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes. These inhibitors have shown nanomolar inhibitory concentrations against CA isoenzymes I, II, IV, and XII. Such studies are pivotal for developing therapeutics targeting various diseases, including glaucoma, epilepsy, and certain types of cancer, where CA isoenzymes play a significant role (Supuran et al., 2013).
Prodrug Applications
Compounds containing the sulfonamide group have been investigated for their potential as prodrugs, focusing on enhancing the solubility and bioavailability of pharmaceuticals. The study on N-acyl derivatives of N-methyl-p-toluenesulfonamide, including morpholinoacetyl derivatives, aims to improve the delivery and efficacy of drugs, particularly those acting as carbonic anhydrase inhibitors (Larsen et al., 1988).
Antimicrobial Activity of Synthesized Derivatives
Research on the antimicrobial activity of synthesized pyrimidine-triazole derivatives, including those derived from morpholine molecules, against selected bacterial and fungal strains demonstrates the compound's broad-spectrum antimicrobial potential. Such studies contribute to the development of new antimicrobial agents capable of addressing the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-24(22,13-14-4-2-1-3-5-14)18-12-15-6-7-17-16(19-15)20-8-10-23-11-9-20/h1-7,18H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZIIZCPEKEANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)
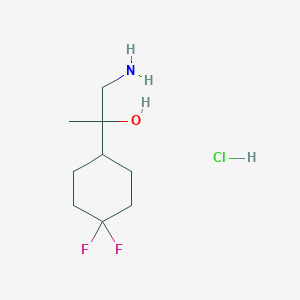
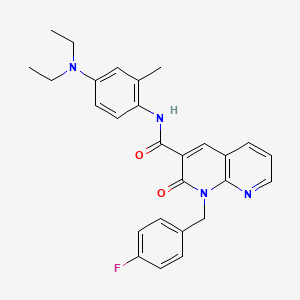
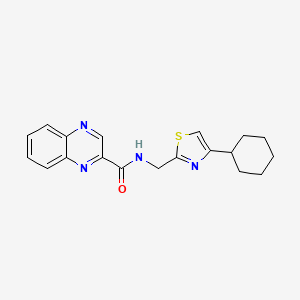
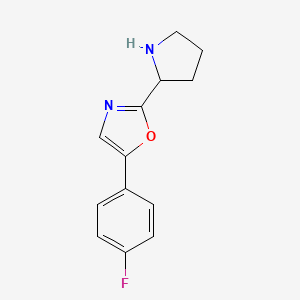
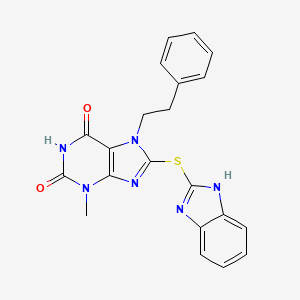

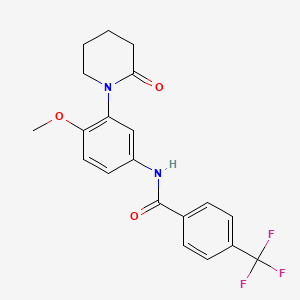


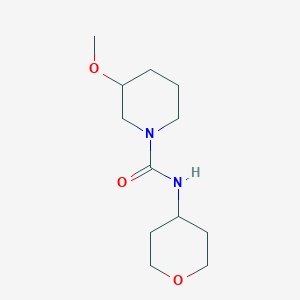
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2967452.png)
